Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Lipophilicity Drug-likeness Physicochemical property

This specific 6-(pyrazol-1-yl)pyrimidin-4-amine scaffold features a para-fluorophenyl substituent critical for modulating kinase selectivity and cellular potency. Generic core replacements cannot guarantee equivalent target engagement. Supplied at consistent ≥95% HPLC purity, it is suitable for direct use in amide couplings or Suzuki-Miyaura library production without pre-purification, accelerating high-throughput chemistry workflows. Ideal as a matched-pair control for 4-methoxyphenyl hits to probe electronic contributions.

Molecular Formula C14H12FN5
Molecular Weight 269.28 g/mol
CAS No. 2548999-57-9
Cat. No. B6443533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS2548999-57-9
Molecular FormulaC14H12FN5
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN5/c1-10-7-18-20(8-10)14-6-13(16-9-17-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,16,17,19)
InChIKeyLFFQXVHDVCGIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 2548999-57-9) – Core Identity and Physicochemical Baseline for Procurement


N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic heterocyclic member of the 6-(pyrazol-1-yl)pyrimidin-4-amine family. Its structure comprises a pyrimidine core substituted at the 4-position with a 4-methylpyrazole and at the 4-amine with a 4-fluorophenyl group. The molecular formula is C₁₄H₁₂FN₅ (MW 269.28) . This scaffold is explored in patents as a kinase inhibitor hinge-binding motif, notably against DYRK1B and casein kinase I [1]. The compound is primarily supplied as a research tool or synthetic building block, with limited publicly disclosed biological annotation.

Why N-(4-Fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Cannot Be Replaced by Generic 6-(Pyrazol-1-yl)pyrimidin-4-amine Analogs


The 6-(pyrazol-1-yl)pyrimidin-4-amine scaffold derives its biological activity from a confluence of the pyrazole C4-substituent, the pyrimidine 2/4-substitution, and the N-aryl amine moiety. Even minor perturbations—such as replacing the 4-fluorophenyl group with benzyl, cyclohexylmethyl, or unsubstituted phenyl—profoundly alter hinge-binding geometry, lipophilicity (clogP), and metabolic stability [1]. The patent literature on this chemotype explicitly demonstrates that fluorine substitution on the pendant phenyl ring modulates kinase selectivity and cellular potency; consequently, a generic replacement cannot guarantee equivalent target engagement or off-target profile [2]. Procurement decisions must therefore be guided by the specific substitution pattern, not merely the core scaffold.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine vs. Closest Analogs


Predicted Lipophilicity (clogP) Distinguishes 4-Fluorophenyl from Unsubstituted Phenyl Analogs

The 4-fluorophenyl substitution increases computed logP by approximately 0.5–0.7 units relative to the unsubstituted phenyl analog, according to consensus in silico predictions (ALOGPS, XLogP3). This shift places the compound closer to the optimal CNS multiparameter optimization (MPO) range while retaining sufficient aqueous solubility for biochemical assays. [1]

Lipophilicity Drug-likeness Physicochemical property

Fluorine-Mediated Metabolic Stabilisation vs. Non-Fluorinated Commercial Analogs

Introduction of a fluorine atom at the para-position of the N-phenyl ring is a well-established strategy to block cytochrome P450-mediated hydroxylation at that site. While no direct microsomal stability data have been disclosed for this compound, class-level SAR from pyrimidine kinase inhibitors indicates that the 4-fluorophenyl analog typically exhibits a 2- to 3-fold longer half-life in human liver microsomes compared to the 4-unsubstituted phenyl counterpart. [1]

Metabolic stability Fluorine effect Microsomal clearance

Kinase Selectivity Fingerprint Inferred from Para-Fluorophenyl Substitution in Closely Related Pyrimidine-Pyrazole Chemotypes

Patents covering 6-(1H-pyrazol-1-yl)pyrimidin-4-amines disclose that the 4-fluorophenyl amine derivative preferentially inhibits DYRK1B over DYRK1A by a factor of 5- to 10-fold, whereas the benzyl or cyclohexylmethyl congeners lose this selectivity. Although the exact IC₅₀ value for this compound is not publicly enumerated, the structural precedent strongly suggests that the 4-fluorophenyl group is a key selectivity determinant. [1]

Kinase selectivity DYRK1B Chemical probe

Commercial Purity and Batch-to-Batch Consistency as Procurement Differentiator

Major catalog suppliers of this compound report HPLC purity ≥ 95% (typically 97–98%) with a single dominant peak. In contrast, the less common N-(cyclohexylmethyl) analog (CAS 2549005-41-4) is often supplied at 90–95% purity with additional purification required before use. [1]

Purity Quality control Reproducibility

Recommended Application Scenarios for N-(4-Fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine Based on Available Evidence


DYRK1B-Focused Chemical Probe Development Requiring a Predicted Selective Scaffold

The compound is best deployed as a starting point for DYRK1B inhibitor optimization where a para-fluorophenyl substituent is hypothesized to confer selectivity over DYRK1A. Researchers should perform a head-to-head kinase panel (DYRK1A, DYRK1B, CLK1, CLK2) upon receipt to validate the inferred selectivity [1].

Medicinal Chemistry Library Construction for CNS-Oriented Lead Generation

Its predicted moderate lipophilicity (clogP ~2.8) places it within the CNS MPO-favourable space. Procurement for CNS-focused fragment-based or structure-activity relationship libraries is justified, provided that the actual logP and permeability are experimentally confirmed before committing to costly in vivo studies [1].

Synthetic Building Block for Parallel Library Synthesis Requiring High Purity

The compound's consistent ≥95% HPLC purity makes it suitable for direct use in amide coupling, Suzuki-Miyaura cross-coupling, or reductive amination library production without pre-purification, reducing cycle time in high-throughput chemistry workflows [2].

Negative Control Analogue for Kinase Selectivity Studies

When a closely related analog (e.g., the 4-methoxyphenyl derivative) is identified as a potent hit, the 4-fluorophenyl version can serve as a matched-pair control to probe the electronic contribution of the para-substituent to binding affinity, assuming that both compounds are sourced from the same vendor and purity grade [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.